
2,4,10,12-Tetraoxadispiro(5.1.5.3)hexadec-14-ene-1,5,9,13-tetrone, 16-(2-furanyl)-3,3,11,11,14-pentamethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,10,12-Tetraoxadispiro(5153)hexadec-14-ene-1,5,9,13-tetrone, 16-(2-furanyl)-3,3,11,11,14-pentamethyl- is a complex organic compound characterized by its unique spirocyclic structure and multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,10,12-Tetraoxadispiro(5.1.5.3)hexadec-14-ene-1,5,9,13-tetrone, 16-(2-furanyl)-3,3,11,11,14-pentamethyl- typically involves multi-step organic reactions. The process may start with the preparation of the spirocyclic core, followed by the introduction of the furan and methyl groups. Common synthetic routes include:
Cyclization Reactions: Formation of the spirocyclic core through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of the furan ring and methyl groups via substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including:
Catalysis: Use of catalysts to improve reaction efficiency and yield.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
2,4,10,12-Tetraoxadispiro(5.1.5.3)hexadec-14-ene-1,5,9,13-tetrone, 16-(2-furanyl)-3,3,11,11,14-pentamethyl- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or other reduced forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
2,4,10,12-Tetraoxadispiro(515
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials with unique properties.
作用机制
The mechanism of action of this compound would involve its interaction with specific molecular targets and pathways. This could include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interaction with Receptors: Modulating receptor function.
Pathway Modulation: Affecting cellular signaling pathways.
相似化合物的比较
Similar Compounds
Spirocyclic Compounds: Such as spiro[4.5]decane derivatives.
Furan-Containing Compounds: Such as furfural and its derivatives.
Polyfunctional Compounds: Such as tetraketones and their analogs.
Uniqueness
2,4,10,12-Tetraoxadispiro(5.1.5.3)hexadec-14-ene-1,5,9,13-tetrone, 16-(2-furanyl)-3,3,11,11,14-pentamethyl- is unique due to its specific combination of spirocyclic structure, multiple ketone groups, and furan ring, which confer distinct chemical and physical properties.
属性
CAS 编号 |
130598-07-1 |
|---|---|
分子式 |
C21H22O9 |
分子量 |
418.4 g/mol |
IUPAC 名称 |
16-(furan-2-yl)-3,3,11,11,14-pentamethyl-2,4,10,12-tetraoxadispiro[5.1.58.36]hexadec-14-ene-1,5,9,13-tetrone |
InChI |
InChI=1S/C21H22O9/c1-11-9-12(13-7-6-8-26-13)21(16(24)29-19(4,5)30-17(21)25)10-20(11)14(22)27-18(2,3)28-15(20)23/h6-9,12H,10H2,1-5H3 |
InChI 键 |
CUJSIVFTQXSBPP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(C2(CC13C(=O)OC(OC3=O)(C)C)C(=O)OC(OC2=O)(C)C)C4=CC=CO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(E)-but-2-enedioic acid;6-methyl-11-(2-piperidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B15185523.png)
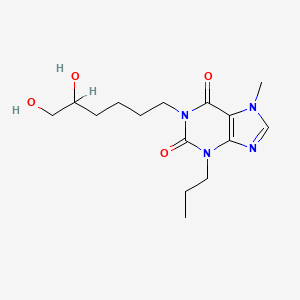

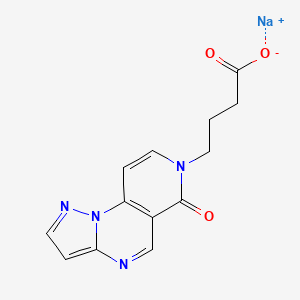
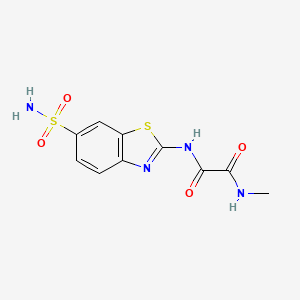

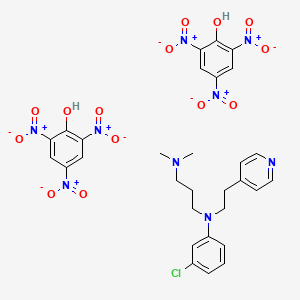

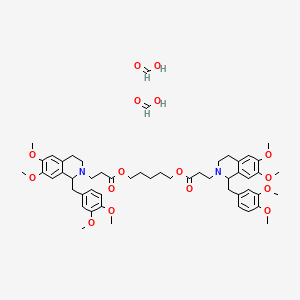
![5-[[4-(Dimethylamino)phenyl]methylene]-1,2,5,6-tetrahydro-1-(2-hydroxyethyl)-4-methyl-2,6-dioxonicotinonitrile](/img/structure/B15185578.png)


